molecular formula C8H8F2N2O2 B6197123 4-(1,1-difluoroethyl)-2-nitroaniline CAS No. 2680539-36-8

4-(1,1-difluoroethyl)-2-nitroaniline

Cat. No.: B6197123
CAS No.: 2680539-36-8
M. Wt: 202.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . This reaction is carried out under mild conditions and provides a straightforward route to the target compound.

Industrial Production Methods: Industrial production of 4-(1,1-difluoroethyl)-2-nitroaniline may involve large-scale difluoroalkylation processes, utilizing cost-effective and readily available reagents such as 1,1-difluoroethyl chloride. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(1,1-Difluoroethyl)-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group directs incoming electrophiles to the ortho and para positions.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 4-(1,1-Difluoroethyl)-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Oxidized aromatic compounds with modified functional groups.

Scientific Research Applications

4-(1,1-Difluoroethyl)-2-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,1-difluoroethyl)-2-nitroaniline involves its interaction with molecular targets through the unique electronic properties of the 1,1-difluoroethyl group. This group can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Uniqueness: 4-(1,1-Difluoroethyl)-2-nitroaniline stands out due to the presence of both the nitro and 1,1-difluoroethyl groups, which together impart unique electronic and steric properties. These characteristics make it particularly valuable in applications requiring specific molecular interactions and stability .

Properties

CAS No.

2680539-36-8

Molecular Formula

C8H8F2N2O2

Molecular Weight

202.2

Purity

95

Origin of Product

United States

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